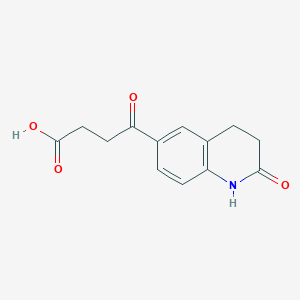
4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol It is characterized by the presence of a quinoline ring fused with a butanoic acid moiety, making it a unique structure in the realm of organic chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid typically involves the condensation of a quinoline derivative with a butanoic acid precursor. One common method involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with succinic anhydride under acidic conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinoline compounds .
科学研究应用
4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, which play a role in various cellular processes . The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline structure but differ in their functional groups and biological activities.
Quinoline-2,4-diones: These compounds have a similar core structure but exhibit different chemical reactivity and applications.
Uniqueness
4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further study .
属性
IUPAC Name |
4-oxo-4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-11(4-6-13(17)18)9-1-3-10-8(7-9)2-5-12(16)14-10/h1,3,7H,2,4-6H2,(H,14,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWAKYZBSMSPFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2384015.png)
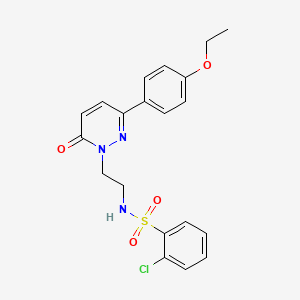
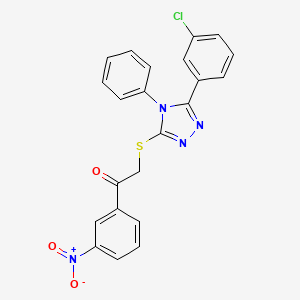
![ethyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2384021.png)
![Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B2384022.png)
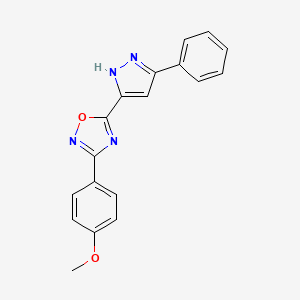
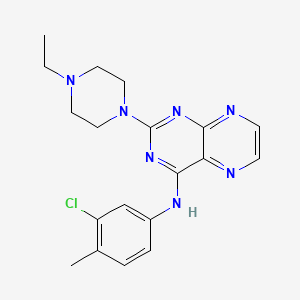
![4-[(5-Chloro-2-hydroxyphenyl)iminomethyl]-2-(4-chloro-3-methoxyphenyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B2384026.png)
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2384030.png)
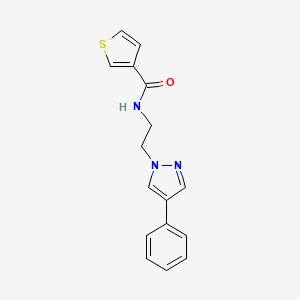
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)acetamide;hydrochloride](/img/structure/B2384035.png)
![2-Morpholino-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2384036.png)
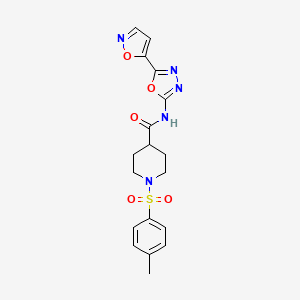
![2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2384038.png)
